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Compound of Interest

3-Methanesulfinylcyclohexan-1-
Compound Name:
amine

Cat. No. 82535996

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methanesulfinylcyclohexan-1-amine is a cyclohexane derivative containing both an amine
and a methanesulfinyl functional group. The presence of these functional groups suggests
potential for diverse chemical reactivity and biological activity. This technical guide provides a
comprehensive overview of the structural elucidation of this compound, including its chemical
structure, predicted physicochemical and mass spectrometry data. Due to the limited
availability of direct experimental data in the current literature, this guide also proposes a
potential synthetic pathway and discusses expected spectroscopic characteristics based on
analogous compounds. Furthermore, a prospective outlook on its potential biological
significance is presented, drawing from the known activities of structurally related molecules.

Chemical Structure and Properties

The fundamental step in the structural elucidation of any compound is the determination of its
chemical structure and properties.

Molecular Structure:

e Molecular Formula: C7H1sNOSJ[1]
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Systematic Name: 3-(Methylsulfinyl)cyclohexan-1-amine

SMILES: CS(=0)C1CCCC(C1)N[1]

InChl: InChI=1S/C7H15NOS/c1-10(9)7-4-2-3-6(8)5-7/h6-7H,2-5,8H2,1H3[1]

InChiKey: BYJYAVYDWVNBHG-UHFFFAOY SA-N[1]
Physicochemical Properties:

A summary of the predicted physicochemical properties of 3-Methanesulfinylcyclohexan-1-
amine is presented in Table 1. These properties are crucial for understanding the compound's
behavior in various chemical and biological systems.

Property Value Source
Molecular Weight 161.27 g/mol PubChem
Monoisotopic Mass 161.08743 Da [1]

XlogP (predicted) -0.3 [1]

Table 1: Predicted Physicochemical Properties

Proposed Synthetic Pathway

As of this writing, a specific synthetic route for 3-Methanesulfinylcyclohexan-1-amine has not
been detailed in the literature. However, a plausible pathway can be proposed based on
established organic synthesis methodologies. A potential two-step synthesis is outlined below,
starting from 3-(methylthio)cyclohexan-1-one.

Step 1: Reductive Amination of 3-(Methylthio)cyclohexan-1-one

The first step would involve the conversion of the ketone to an amine via reductive amination.
This is a common and effective method for synthesizing amines from carbonyl compounds.

Experimental Protocol (Proposed):

» Dissolve 3-(methylthio)cyclohexan-1-one in a suitable solvent such as methanol or ethanol.
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e Add an ammonia source, such as ammonium chloride or a solution of ammonia in methanol.

¢ Introduce a reducing agent, for example, sodium cyanoborohydride (NaBHsCN) or catalytic
hydrogenation (e.g., H2, Raney Nickel).

 Stir the reaction mixture at room temperature for a specified period, monitoring the reaction
progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry
(GC-MS).

e Upon completion, quench the reaction and work up the mixture to isolate the crude 3-
(methylthio)cyclohexan-1-amine. Purification can be achieved by column chromatography or
distillation.

Step 2: Oxidation of the Thioether to a Sulfoxide

The second step would be the selective oxidation of the thioether to a sulfoxide. Care must be
taken to avoid over-oxidation to the sulfone.

Experimental Protocol (Proposed):

e Dissolve the synthesized 3-(methylthio)cyclohexan-1-amine in a suitable solvent like
methanol, ethanol, or dichloromethane.

e Cool the solution in an ice bath.

o Add one equivalent of an oxidizing agent, such as hydrogen peroxide (H20:2), meta-
chloroperoxybenzoic acid (m-CPBA), or sodium periodate (NalOa).

 Stir the reaction at a low temperature and monitor its progress by TLC.

e Once the starting material is consumed, quench any remaining oxidizing agent and perform
an appropriate work-up to isolate the crude 3-Methanesulfinylcyclohexan-1-amine.

 Purify the final product using column chromatography.
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Figure 1: Proposed synthetic workflow for 3-Methanesulfinylcyclohexan-1-amine.

Structural Characterization

Detailed experimental spectroscopic data for 3-Methanesulfinylcyclohexan-1-amine is not
currently available in the public domain. However, the expected spectroscopic features can be
predicted based on its structure.

Mass Spectrometry:

Predicted mass-to-charge ratios (m/z) for various adducts of the molecule have been
calculated and are presented in Table 2. These values are invaluable for identifying the
compound in mass spectrometry analyses.
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Adduct mlz
[M+H]* 162.09471
[M+Na]* 184.07665
[M-H]~ 160.08015
M+NHa4]* 179.12125
[

[M+K]* 200.05059
[M]*+ 161.08688

Table 2: Predicted Collision Cross Section
Data[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted):

e 'H NMR: The spectrum would be complex due to the stereoisomers. Protons on the
cyclohexane ring would appear as a series of multiplets in the range of approximately 1.0-3.5
ppm. The proton attached to the nitrogen of the amine group would likely appear as a broad
singlet, and its chemical shift would be dependent on the solvent and concentration. The
methyl protons of the sulfinyl group would likely appear as a singlet around 2.5-3.0 ppm.

¢ 13C NMR: The spectrum would show seven distinct carbon signals. The carbons of the
cyclohexane ring would resonate in the aliphatic region (approximately 20-60 ppm). The
carbon bearing the amino group and the carbon bearing the sulfinyl group would be
expected at the lower field end of this region. The methyl carbon of the sulfinyl group would
likely appear in the 30-45 ppm range.

Infrared (IR) Spectroscopy (Predicted):

» N-H stretch: A broad absorption in the region of 3300-3500 cm~! corresponding to the
primary amine.

e C-H stretch: Absorptions in the 2850-3000 cm~1 range for the aliphatic C-H bonds.

e S=0 stretch: A strong absorption band in the 1030-1070 cm~1 region, characteristic of a
sulfoxide.
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e N-H bend: An absorption around 1590-1650 cm~1.

Potential Biological Activity and Signaling Pathways

While the specific biological activity of 3-Methanesulfinylcyclohexan-1-amine has not been
reported, the presence of the aminocyclohexane and sulfoxide moieties suggests several
potential areas of interest for biological research.

e Enzyme Inhibition: Many compounds containing amine and sulfoxide groups are known to
interact with enzymes. For instance, some sulfoxide-containing compounds have shown
potential as inhibitors of various enzymes.

» Antimicrobial Activity: Cyclohexane derivatives and sulfur-containing compounds have been
reported to possess antibacterial and antifungal properties.

» Neurological Activity: The aminocyclohexane scaffold is present in some neurologically
active compounds.

Given these possibilities, a hypothetical signaling pathway that could be investigated is its
potential interaction with kinase signaling pathways, which are often implicated in cell
proliferation and survival.
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Figure 2: Hypothetical signaling pathway interaction for 3-Methanesulfinylcyclohexan-1-
amine.

Conclusion
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3-Methanesulfinylcyclohexan-1-amine presents an interesting target for chemical synthesis
and biological evaluation. This guide has provided a summary of its known structural properties
and, in the absence of direct experimental data, has offered a proposed synthetic route,
predicted spectroscopic characteristics, and a prospective view of its potential biological
activities. Further research is warranted to synthesize this compound, confirm its structure
through spectroscopic analysis, and explore its potential applications in drug discovery and
development. The methodologies and predictive data presented herein can serve as a valuable
resource for researchers embarking on the study of this and related molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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